REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].[F:4][C:5]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([F:14])[C:6]=1[CH2:7]Cl>O.[Cl-].C1([N+](CC)(CC)CC)C=CC=CC=1>[F:4][C:5]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([F:14])[C:6]=1[CH2:7][C:1]#[N:2] |f:0.1,4.5|
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Name
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|
Quantity
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1.94 g
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Type
|
reactant
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Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
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[Cl-].C1(=CC=CC=C1)[N+](CC)(CC)CC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC1=C(CCl)C(=CC=C1F)F
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
the mixture is stirred at 90° to 100° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
is extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract is dried over potassium carbonate
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Type
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DISTILLATION
|
Details
|
the solvent is distilled off
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1F)F)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |